Ethyl 6-(4-hexylphenyl)-6-oxohexanoate
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Description
Scientific Research Applications
Enantioselective Reductions
A study by Gopalan and Jacobs (1990) examined the enantioselective reductions of alkyl 6-chloro-3-oxohexanoates, closely related to Ethyl 6-(4-hexylphenyl)-6-oxohexanoate, using baker's yeast. They found that the nature of the ester alkoxy substituent significantly influenced the enantioselectivity of these reductions (Gopalan & Jacobs, 1990).
Catalysis in Organic Synthesis
Robertson et al. (2001) explored the use of rhodium complexes for reactions involving ethene and CO in methanol. They reported products like methyl 4-oxohexanoate, indicating potential applications in complex organic synthesis (Robertson et al., 2001).
Molecular Structure Studies
Kaur et al. (2012) conducted crystal and molecular structure studies on compounds similar to Ethyl 6-(4-hexylphenyl)-6-oxohexanoate. They found that these molecules, particularly chalcone derivatives, are significant in conjugated addition reactions and exhibit diverse biological activities (Kaur et al., 2012).
Pharmaceutical Applications
Tararov, König, and Börner (2006) discussed the synthesis of Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a precursor for statins, highlighting the pharmaceutical applications of compounds structurally related to Ethyl 6-(4-hexylphenyl)-6-oxohexanoate (Tararov et al., 2006).
Advanced Organic Synthesis Techniques
Kurihara et al. (1981) demonstrated alkylation of active methylene compounds, which could be relevant to the synthesis and modification of Ethyl 6-(4-hexylphenyl)-6-oxohexanoate and related compounds (Kurihara et al., 1981).
properties
IUPAC Name |
ethyl 6-(4-hexylphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-3-5-6-7-10-17-13-15-18(16-14-17)19(21)11-8-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJNWKJGMADWIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645773 |
Source
|
Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |
CAS RN |
898757-30-7 |
Source
|
Record name | Ethyl 4-hexyl-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-hexylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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